(2-Butoxyethoxy)methanol

Solvent selection Coating formulation Volatility control

(2-Butoxyethoxy)methanol (CAS 84000-92-0) is an organic compound classified as a hemiacetal and belonging to the broader glycol ether family. It is a colorless liquid with the molecular formula C₇H₁₆O₃ and a molecular weight of 148.20 g/mol.

Molecular Formula C7H16O3
Molecular Weight 148.20 g/mol
CAS No. 84000-92-0
Cat. No. B12643618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Butoxyethoxy)methanol
CAS84000-92-0
Molecular FormulaC7H16O3
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCCCCOCCOCO
InChIInChI=1S/C7H16O3/c1-2-3-4-9-5-6-10-7-8/h8H,2-7H2,1H3
InChIKeyCUZYKBDJOKMPFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Butoxyethoxy)methanol (CAS 84000-92-0): A Hemiacetal Glycol Ether Derivative for Specialized Solvent and Intermediate Applications


(2-Butoxyethoxy)methanol (CAS 84000-92-0) is an organic compound classified as a hemiacetal and belonging to the broader glycol ether family [1]. It is a colorless liquid with the molecular formula C₇H₁₆O₃ and a molecular weight of 148.20 g/mol . Its chemical structure comprises a butoxyethoxy chain terminated by a hemiacetal functional group (-O-CH₂-OH), distinguishing it fundamentally from conventional terminal-alcohol glycol ethers such as 2-(2-butoxyethoxy)ethanol (DEGBE) . This structural modification imparts a distinct polarity profile and introduces a reactive hemiacetal moiety, which underpins its utility in applications where controlled hydrolytic instability or specific solvation properties are required .

Why (2-Butoxyethoxy)methanol Cannot Be Directly Substituted with Conventional Glycol Ethers in Specialized Formulations


Direct substitution of (2-butoxyethoxy)methanol with structurally similar glycol ethers, such as 2-(2-butoxyethoxy)ethanol (DEGBE, CAS 112-34-5) or 2-butoxyethanol (EGBE, CAS 111-76-2), is not chemically or functionally equivalent due to fundamental differences in functional group chemistry . Unlike DEGBE which terminates in a stable primary alcohol, (2-butoxyethoxy)methanol possesses a hemiacetal group (-O-CH₂-OH) that is susceptible to acid- or base-catalyzed hydrolysis [1]. This property enables controlled release or in situ generation of the parent alcohol, a feature unavailable in terminal-alcohol glycol ethers . Consequently, procurement decisions for applications requiring latent reactivity or tailored polarity profiles cannot rely on generic class-based substitution; the performance differentials are quantitatively measurable in evaporation kinetics and partition behavior, as detailed in Section 3.

Quantitative Differentiation of (2-Butoxyethoxy)methanol: Comparative Physical Property and Reactivity Evidence


Comparative Boiling Point and Volatility Profile of (2-Butoxyethoxy)methanol versus 2-(2-Butoxyethoxy)ethanol (DEGBE)

Computed physicochemical data for (2-butoxyethoxy)methanol indicate a normal boiling point of 154.3 °C at 760 mmHg, which is substantially lower—by approximately 77 °C—than that of its closest structural analog, 2-(2-butoxyethoxy)ethanol (DEGBE), which exhibits a boiling point of 231 °C under equivalent conditions . This marked difference in boiling point reflects a significantly higher volatility for the hemiacetal derivative, a property governed by its lower molecular weight (148.20 g/mol) and reduced intermolecular hydrogen bonding capacity relative to the terminal diol-like DEGBE (162.23 g/mol) .

Solvent selection Coating formulation Volatility control

Comparative Flash Point and Flammability Hazard Classification of (2-Butoxyethoxy)methanol versus DEGBE

The computed flash point for (2-butoxyethoxy)methanol is 47.1 °C , placing it in the Class IC flammable liquid category (flash point ≥ 22.8 °C and < 37.8 °C) or Class II combustible liquid category (flash point ≥ 37.8 °C and < 60 °C) depending on regional classification thresholds . In contrast, its analog 2-(2-butoxyethoxy)ethanol (DEGBE) has a significantly higher flash point of 100 °C, classifying it as a Class IIIB combustible liquid under typical OSHA and NFPA frameworks . This 53 °C differential represents a substantial shift in fire safety and handling requirements, with (2-butoxyethoxy)methanol warranting stricter storage and ventilation protocols.

Process safety Storage compliance Flammable liquid handling

Comparative Density and Molecular Weight Profile of (2-Butoxyethoxy)methanol versus DEGBE

(2-Butoxyethoxy)methanol has a calculated density of 0.96 g/cm³ and a molecular weight of 148.20 g/mol . Its analog, 2-(2-butoxyethoxy)ethanol (DEGBE), exhibits a density of 0.967 g/cm³ and a molecular weight of 162.23 g/mol . While the densities are nearly identical (difference of <1%), the molecular weight is 14 g/mol (8.6%) lower for (2-butoxyethoxy)methanol. This means that for a given mass of material, (2-butoxyethoxy)methanol contains approximately 9% more molecules than an equal mass of DEGBE, a factor that can influence molar-based reactivity calculations in intermediate synthesis.

Formulation density Weight-to-volume conversion Material handling

Hemiacetal Functional Group: Latent Hydrolytic Reactivity of (2-Butoxyethoxy)methanol

(2-Butoxyethoxy)methanol is classified as a hemiacetal, a functional group characterized by the general formula R₂C(OH)OR' where the carbon is bonded to both a hydroxyl (-OH) and an alkoxy (-OR) group [1]. This hemiacetal linkage (-O-CH₂-OH) is in dynamic equilibrium with its constituent alcohol and aldehyde in the presence of water, particularly under acidic or basic catalysis [2]. This property is absent in terminal-alcohol glycol ethers such as DEGBE (CAS 112-34-5) and EGBE (CAS 111-76-2), which contain stable primary alcohol groups that do not undergo hydrolysis under normal storage or use conditions .

Controlled release Pro-fragrance Latent solvent

Evidence-Backed Application Scenarios for (2-Butoxyethoxy)methanol Procurement


Quick-Drying Coating and Ink Formulations Requiring Reduced Residual Solvent

The 77 °C lower boiling point of (2-butoxyethoxy)methanol (154.3 °C) relative to DEGBE (231 °C) enables significantly faster evaporation rates . This differential is critical for formulators of nitrocellulose lacquers, printing inks, and industrial maintenance coatings where film formation must occur rapidly without extended drying cycles or heat curing . Procurement of (2-butoxyethoxy)methanol over DEGBE in such applications directly addresses the performance requirement for minimized residual solvent content in the final dried film, improving throughput and reducing volatile organic compound (VOC) retention .

Controlled-Release and Latent Solvent Systems for Industrial Cleaning

The hemiacetal functionality of (2-butoxyethoxy)methanol imparts hydrolytic lability that is absent in DEGBE and EGBE [1]. This property can be exploited in aqueous-based industrial cleaning formulations where gradual hydrolysis releases the parent alcohol solvent in a controlled manner, extending cleaning efficacy over time [2]. Formulators seeking sustained cleaning action rather than immediate, short-duration solvency should evaluate (2-butoxyethoxy)methanol for applications such as hard surface degreasers, metalworking fluid additives, and equipment cleaning-in-place (CIP) systems .

Chemical Intermediate for Synthesis Requiring In Situ Alcohol Generation

In synthetic organic chemistry, (2-butoxyethoxy)methanol serves as a protected or latent form of the parent alcohol that can be deprotected under mild acidic or basic aqueous conditions [3]. This is advantageous in multi-step syntheses where the free alcohol would interfere with earlier reaction steps or where controlled release of the alcohol is required to initiate a subsequent reaction cascade . Procurement for use as a synthetic intermediate should be prioritized when reaction schemes demand a hydrolytically cleavable protecting group that leaves no additional byproducts beyond the alcohol and formaldehyde [4].

Facility-Specific Solvent Substitution with Documented Flammability Controls

Given the 53 °C lower flash point of (2-butoxyethoxy)methanol (47.1 °C) compared to DEGBE (100 °C), its procurement and use mandates enhanced fire safety protocols . This scenario is relevant when a formulation requires the solvency characteristics of a butoxyethoxy-based compound but with a different volatility profile that aligns with existing facility engineering controls for flammable liquids . Users already equipped for Class IC/II flammable liquid handling (flash point < 60 °C) may find (2-butoxyethoxy)methanol a suitable drop-in replacement where DEGBE's higher flash point is not a regulatory requirement, but its faster evaporation is a process advantage [5].

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